2-Amino-5-Chloro-4-methoxyphenol
Overview
Description
2-Amino-5-Chloro-4-methoxyphenol: is an organic compound with the molecular formula C7H8ClNO2 It is a derivative of phenol, characterized by the presence of an amino group at the second position, a chlorine atom at the fifth position, and a methoxy group at the fourth position on the benzene ring
Mechanism of Action
Target of Action
2-Amino-5-Chloro-4-methoxyphenol is a complex compound that can interact with various targets. It’s important to note that the compound’s structure, which includes an aromatic ring (benzene), a chlorine atom, an amino group, and a methoxy group, suggests that it could interact with a wide range of biological targets .
Mode of Action
For instance, the benzene ring in the compound can act as an electron-withdrawing group by resonance , which could influence its interaction with its targets.
Biochemical Pathways
For example, 2-Amino-5-chlorophenol, a compound structurally similar to this compound, is known to participate in the condensation reaction with acetylferrocene to afford ferrocenyl Schiff bases bearing a phenol group .
Pharmacokinetics
The compound’s molecular weight (1736 g/mol) and its polar surface area could influence its bioavailability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its storage recommendation . Furthermore, the compound’s action and efficacy could be influenced by the pH and the presence of other compounds in its environment.
Biochemical Analysis
Biochemical Properties
It is known that phenol derivatives, which include 2-Amino-5-Chloro-4-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products
Cellular Effects
Phenol derivatives have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects
Molecular Mechanism
It is known that benzylic halides, which may be structurally similar to this compound, typically react via an SN1 pathway, via the resonance-stabilized carbocation
Temporal Effects in Laboratory Settings
It is known that the compound is stored at refrigerated temperatures , suggesting that it may have certain stability requirements
Metabolic Pathways
It is known that Chlorophenols, which include this compound, are a group of environmental pollutants sourced from the released waste of numerous manmade activities
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 2-Chloro-5-Nitrophenol: One common method for synthesizing 2-Amino-5-Chloro-4-methoxyphenol involves the reduction of 2-chloro-5-nitrophenol.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves the chemical reduction method due to its scalability and efficiency. The process is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Amino-5-Chloro-4-methoxyphenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine or methoxy groups can be replaced by other substituents. Common reagents for these reactions include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 2-Amino-5-Chloro-4-methoxyphenol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the behavior of phenolic compounds in biological systems.
Medicine:
Drug Development: It serves as a precursor in the synthesis of drugs with potential therapeutic effects, particularly in the treatment of bacterial and fungal infections.
Industry:
Dye Manufacturing: The compound is used in the production of dyes and pigments due to its ability to form stable color complexes.
Comparison with Similar Compounds
2-Amino-5-Chlorophenol: Lacks the methoxy group, which can affect its reactivity and applications.
2-Amino-4-Methylphenol: Contains a methyl group instead of a methoxy group, leading to differences in chemical properties and uses.
Uniqueness:
Methoxy Group: The presence of the methoxy group at the fourth position enhances the compound’s solubility and reactivity, making it more versatile in various chemical reactions and applications.
Properties
IUPAC Name |
2-amino-5-chloro-4-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFIUQJNELYXKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599724 | |
Record name | 2-Amino-5-chloro-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98280-37-6 | |
Record name | 2-Amino-5-chloro-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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